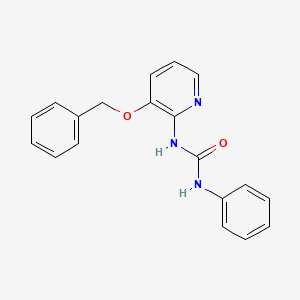
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea is a chemical compound that has been widely researched in the field of medicinal chemistry due to its potential pharmacological properties. This compound is also known as BPU and has been found to exhibit promising results in various scientific studies.
Applications De Recherche Scientifique
Chemical Interactions and Molecular Synthesis
Association and Complex Formation
Research by Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the substituent effect on complexation. This study is crucial for understanding how 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea might interact with other molecules through hydrogen bonding and electronic repulsions, highlighting its potential for creating new chemical complexes (Ośmiałowski et al., 2013).
Synthesis and Structural Characterization
Clayden and Hennecke (2008) discussed the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, which could be applied to synthesize derivatives of 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea. This method highlights a pathway for modifying the chemical structure to enhance its biological activity or solubility (Clayden & Hennecke, 2008).
Potential Pharmaceutical Applications
Cytotoxic Activity and Anticancer Potential
Purwanto et al. (2020) synthesized N-(phenylcarbamoyl)benzamide, a derivative closely related to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, demonstrating higher cytotoxic effects on HeLa cell lines compared to hydroxyurea. This suggests that modifications of the urea moiety can lead to compounds with promising anticancer activities (Purwanto et al., 2020).
Anion Sensing Capabilities
Wu et al. (2007) developed anion sensors based on the structure similar to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, capable of excited-state intramolecular proton transfer (ESIPT). These compounds have potential applications in detecting environmental pollutants and biological analytes, demonstrating the versatility of urea derivatives in sensor technologies (Wu et al., 2007).
Propriétés
IUPAC Name |
1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMAQSZJDBKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)
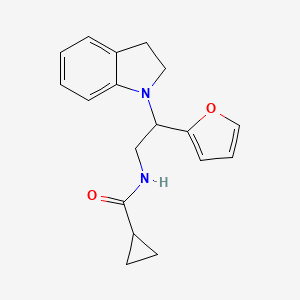
![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
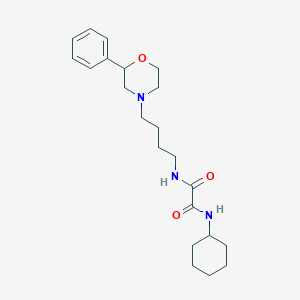
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


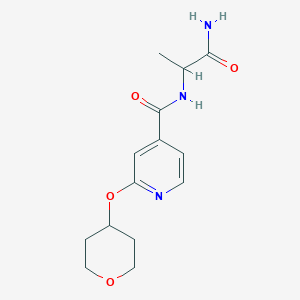
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)
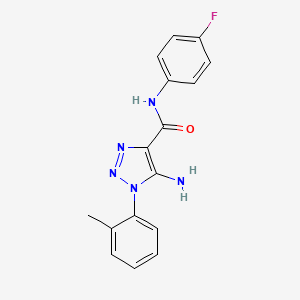
![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)